An In-depth Technical Guide to the Physicochemical Properties of Methyl(3-nitrobenzyl)sulfane
An In-depth Technical Guide to the Physicochemical Properties of Methyl(3-nitrobenzyl)sulfane
Introduction and Molecular Overview
Methyl(3-nitrobenzyl)sulfane, with the chemical formula C₈H₉NO₂S, is an organic compound featuring a nitro-substituted aromatic ring linked to a methylsulfanyl group via a methylene bridge. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring and the reactivity of the benzylic position. The thioether linkage introduces a sulfur atom with its unique chemical characteristics, including its potential for oxidation and its role in coordinating to metal centers. Understanding the physical properties of this molecule is crucial for its potential applications in medicinal chemistry, materials science, and as a synthetic intermediate.
The molecular structure of Methyl(3-nitrobenzyl)sulfane is depicted below:
Figure 2: Proposed synthesis of Methyl(3-nitrobenzyl)sulfane.
Step 1: Synthesis of 3-Nitrobenzyl Halide
The synthesis would commence with the conversion of a commercially available starting material, 3-nitrobenzyl alcohol, to its corresponding halide (chloride or bromide). This can be achieved using standard halogenating agents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide. For instance, refluxing 3-nitrobenzyl alcohol with concentrated hydrochloric acid is a known method to produce 3-nitrobenzyl chloride. [1] Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
The resulting 3-nitrobenzyl halide would then be subjected to a nucleophilic substitution reaction with a suitable methylthiolate source, such as sodium thiomethoxide (NaSCH₃). This SN2 reaction is expected to proceed efficiently due to the good leaving group ability of the halide and the high nucleophilicity of the thiolate anion. [2]The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the dissolution of the reactants and promote the desired reaction pathway.
Proposed Experimental Workflow for Physicochemical Characterization
A thorough characterization of the physical properties of a novel compound is paramount for its application. The following section details a proposed, self-validating experimental workflow for determining the key physical properties of Methyl(3-nitrobenzyl)sulfane.
Figure 3: Proposed workflow for physicochemical characterization.
Melting Point Determination
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Methodology: The melting point will be determined using a calibrated digital melting point apparatus employing the capillary method. A small amount of the crystalline solid will be packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid will be recorded.
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Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity. For context, the structurally related 3-nitrobenzyl alcohol has a melting point of 30-32 °C. [3]Given the increase in molecular weight and potential for different crystal packing, the melting point of Methyl(3-nitrobenzyl)sulfane is expected to be in a similar or slightly higher range.
Boiling Point Determination
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Methodology: Due to the expectedly high boiling point and the presence of the thermally sensitive nitro group, a micro-boiling point determination method is recommended to avoid decomposition. This can be performed by placing a small amount of the liquid in a Thiele tube with an inverted capillary.
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Rationale: The boiling point provides information about the volatility of the compound. The related 3-nitrobenzyl alcohol has a boiling point of 175-180 °C at 3 mmHg. [3]The boiling point of Methyl(3-nitrobenzyl)sulfane is anticipated to be in a comparable range under reduced pressure.
Solubility Assessment
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Methodology: The solubility will be qualitatively and quantitatively assessed in a range of solvents with varying polarities, including water, ethanol, methanol, acetone, dichloromethane, and hexane. For quantitative analysis, known amounts of the solute will be added to a fixed volume of the solvent at a constant temperature until saturation is reached.
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Rationale: Understanding the solubility profile is critical for designing reaction conditions, purification procedures, and formulation strategies. Based on its computed XLogP3 of 2.5, Methyl(3-nitrobenzyl)sulfane is expected to have low solubility in water and good solubility in moderately polar to nonpolar organic solvents.
Density Measurement
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Methodology: The density of liquid Methyl(3-nitrobenzyl)sulfane can be accurately determined using a pycnometer. The mass of a known volume of the substance will be measured at a controlled temperature.
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Rationale: Density is an important physical constant used in quality control and for converting between mass and volume. For comparison, 3-nitrobenzyl alcohol has a density of 1.29 g/mL. [3]
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be acquired to confirm the molecular structure. The chemical shifts and coupling constants of the aromatic protons will provide information about the substitution pattern on the benzene ring. The signals for the methylene and methyl groups will confirm the thioether moiety.
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Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹) and C-S stretching vibrations are expected.
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Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Comparative Analysis with Structurally Related Compounds
To provide a better context for the expected physical properties of Methyl(3-nitrobenzyl)sulfane, the following table presents the experimental data for several structurally analogous compounds.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Nitrobenzyl alcohol | 153.14 | 30-32 | 175-180 (at 3 mmHg) |
| 3-Methyl-2-nitrobenzyl alcohol | 167.16 | 48-50 | - |
| 3-Methyl-4-nitrobenzyl alcohol | 167.16 | 57-58 | - |
| Methyl 3-nitrobenzoate | 181.15 | 78-80 | 279 |
Data sourced from various chemical suppliers and databases. [3][4] This comparative data suggests that the introduction of a methyl group and the position of the nitro group can significantly influence the melting point. The boiling point of Methyl(3-nitrobenzyl)sulfane is expected to be substantial, likely requiring vacuum distillation for purification.
Conclusion
While experimental data for Methyl(3-nitrobenzyl)sulfane remains to be published, this technical guide provides a comprehensive theoretical framework for its physicochemical characterization. The computed properties, a plausible synthetic route, and a detailed experimental workflow offer a solid foundation for any research involving this compound. The successful execution of the proposed characterization plan will yield crucial data for advancing its potential applications in various scientific disciplines.
References
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PubChem. Methyl(3-nitrobenzyl)sulfane. National Center for Biotechnology Information. [Link]
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Wikipedia. 3-Nitrobenzyl alcohol. [Link]
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Akhtar, M. N., et al. (2010). 1-(Chloromethyl)-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o608. [Link]
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Master Organic Chemistry. Thiols and Thioethers. [Link]
